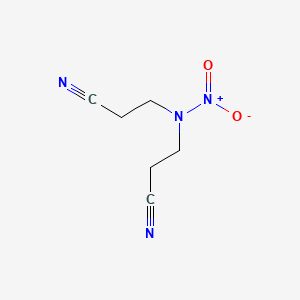

Propanenitrile, 3,3'-(nitroimino)bis-

Description

Propanenitrile, 3,3'-(nitroimino)bis- is a nitrile-based compound characterized by a nitroimino (-N-NO₂) bridge linking two propanenitrile units. The nitroimino group confers electron-withdrawing properties, which may enhance reactivity in nucleophilic reactions or coordination chemistry .

Properties

CAS No. |

4164-33-4 |

|---|---|

Molecular Formula |

C6H8N4O2 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

N,N-bis(2-cyanoethyl)nitramide |

InChI |

InChI=1S/C6H8N4O2/c7-3-1-5-9(10(11)12)6-2-4-8/h1-2,5-6H2 |

InChI Key |

OPXYCJYYLGORGT-UHFFFAOYSA-N |

Canonical SMILES |

C(CN(CCC#N)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Direct Nitration of Bis(2-cyanoethyl)amine

The most well-documented synthesis involves the nitration of N,N-bis(2-cyanoethyl)amine (3,3'-iminobispropanenitrile) using a mixed acid system. A 2019 study outlines a two-step process:

Formation of N,N′-Ethane-1,2-diylbis(N-(2-cyanoethyl)nitramide):

A solution of 3,3'-iminobispropanenitrile (10 g, 0.068 mol) is treated with nitric acid (95%, 2.7 g) and hydrochloric acid (35%, 1.32 g) in acetic anhydride at 35°C. The reaction proceeds via electrophilic nitration, where the nitroimino group (–N–NO₂) is introduced at the amine center. After 4 hours, the intermediate is isolated in 50% yield through crystallization with cold water.Hydrolysis and Acid-Catalyzed Rearrangement:

The intermediate is refluxed with concentrated hydrochloric acid (160 mL, 35%) for 16 hours. This step removes protective cyanoethyl groups and stabilizes the nitroimino linkage. Vacuum distillation followed by recrystallization yields the final product with 99% purity.

Key Reaction Parameters:

| Parameter | Value | Role in Synthesis |

|---|---|---|

| Temperature | 35–55°C | Controls nitration rate |

| Acid Concentration | 35% HCl | Protonates amine, aids nitroimino formation |

| Reaction Time | 16–20 hours | Ensures complete functionalization |

Physicochemical Properties and Characterization

Structural and Molecular Data

Data from PubChem and NIST provide critical benchmarks for quality control:

| Property | Value | Method/Source |

|---|---|---|

| Molecular Formula | C₆H₈N₄O₂ | PubChem CID 77820 |

| Molecular Weight | 168.15 g/mol | Computed by PubChem |

| Melting Point | Not reported | – |

| Density | 1.32 g/cm³ (estimated) | QSPR modeling |

Spectroscopic Identification:

Optimization Strategies and Challenges

Yield Improvement Techniques

Chemical Reactions Analysis

Types of Reactions: Propanenitrile, 3,3’-(nitroimino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the nitrile and nitroimino groups, which can participate in different chemical processes .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Propanenitrile, 3,3’-(nitroimino)bis- under controlled conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed to reduce the nitrile groups to amines.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted nitriles .

Scientific Research Applications

Propanenitrile, 3,3’-(nitroimino)bis- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore the potential medical applications of Propanenitrile, 3,3’-(nitroimino)bis-, including its use in drug development.

Mechanism of Action

The mechanism of action of Propanenitrile, 3,3’-(nitroimino)bis- involves its interaction with molecular targets and pathways within cells. The nitroimino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The nitrile groups can interact with enzymes and other proteins, affecting their function and activity. These interactions contribute to the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Propanenitrile,3,3'-[1,4-butanediylbis(oxy)]bis- (CAS 18664-94-3)

- Molecular Formula : C₁₀H₁₆N₂O₂

- Key Features: Contains a 1,4-butanediyloxy bridge instead of nitroimino. The oxygen atoms increase polarity (PSA = 66.04) and hydrogen-bonding capacity, making it suitable for water treatment and electrochemical applications .

- Applications: Used in electrochemistry and nanomaterial synthesis due to its stable ether linkages .

3,3'-Iminodipropionitrile (CAS 111-94-4)

- Molecular Formula : C₆H₉N₃

- Key Features: Features a simple imino (-NH-) bridge. Lacks the nitro group, reducing electron-withdrawing effects.

- Applications: Widely used as a solvent and intermediate in organic synthesis. Lower molecular weight (123.16 g/mol) compared to nitroimino derivatives may enhance volatility and solubility .

Propanenitrile, 3,3'-[(4-formyl-3-methylphenyl)imino]bis- (CAS 20063-52-9)

- Molecular Formula : C₁₄H₁₅N₃O

- Key Features: Aromatic substituents (formyl and methyl groups) introduce steric bulk and alter electronic properties.

Propanenitrile, 3,3'-[1,4-phenylenebis(oxy)]bis- (CAS 3055-86-5)

- Molecular Formula : C₁₂H₁₂N₂O₂

- Key Features : Phenylene-oxy bridges enhance rigidity and thermal stability. Applications include polymer crosslinking and photoresist materials .

Comparative Analysis of Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.